molecular formula C31H22N2O8S2 B10875236 2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 4-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]benzoate

2-methyl-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl 4-[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)methyl]benzoate

Cat. No.: B10875236
M. Wt: 614.6 g/mol
InChI Key: APGACYCRNGWNII-UHFFFAOYSA-N
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Description

3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 4-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]BENZOATE is a complex organic compound that belongs to the class of benzothiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzoyl group, a methyl group, and a benzisothiazolyl moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 4-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]BENZOATE typically involves multi-step organic reactionsThe final step involves the coupling of the benzisothiazolyl moiety to the benzothiazine core under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as concentration, temperature, and reaction time, is crucial to achieve efficient synthesis. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 4-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 4-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZOYL-2-METHYL-1,1-DIOXO-1,2-DIHYDRO-1LAMBDA~6~,2-BENZOTHIAZIN-4-YL 4-[(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)METHYL]BENZOATE is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .

Properties

Molecular Formula

C31H22N2O8S2

Molecular Weight

614.6 g/mol

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 4-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]benzoate

InChI

InChI=1S/C31H22N2O8S2/c1-32-27(28(34)21-9-3-2-4-10-21)29(23-11-5-7-13-25(23)42(32,37)38)41-31(36)22-17-15-20(16-18-22)19-33-30(35)24-12-6-8-14-26(24)43(33,39)40/h2-18H,19H2,1H3

InChI Key

APGACYCRNGWNII-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC=CC=C5S4(=O)=O)C(=O)C6=CC=CC=C6

Origin of Product

United States

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